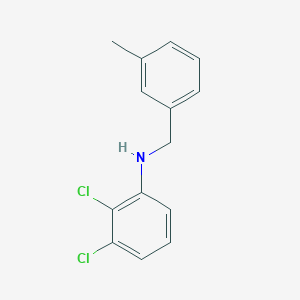

2,3-Dichloro-N-(3-methylbenzyl)aniline

Übersicht

Beschreibung

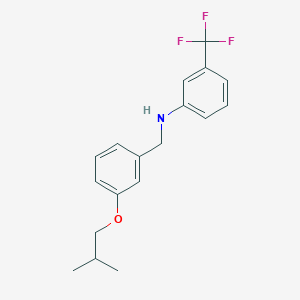

2,3-Dichloro-N-(3-methylbenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H13Cl2N and a molecular weight of 266.17 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Wissenschaftliche Forschungsanwendungen

Structural Studies

- Solvate Structure Analysis : The solvate structure of a related compound, 3,4-dichloro-1-nitrobenzene with aniline, was investigated, revealing formations of ribbons and two-dimensional sheets through intermolecular interactions (Barnett et al., 2005).

Mesomorphic Properties

- Impact on Transition Temperatures : Research on N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, where X includes Cl and CH3, highlighted how substitution at various positions affects nematic-isotropic transition temperatures. The 2,3-dichloro derivative exhibits a higher transition temperature compared to 2- or 3-chloro derivatives (Hasegawa et al., 1989).

Synthesis and Characterization

- Synthesis Methods : The synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by further reactions to synthesize related aniline compounds, was documented, emphasizing high yield and minimal environmental impact (Wen Zi-qiang, 2007).

- Spectroscopic Study : An analysis of N-(2-hydroxybenzylidene)aniline and its derivatives demonstrated unique spectral characteristics, indicating a photoproduct different from previously thought (Lewis & Sandorfy, 1982).

- Practical Synthesis : A study described the practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, highlighting the process's efficiency and suitability for industrial production (Zhang Qingwen, 2011).

Supramolecular Aggregation

- Aggregation Patterns : Research on 2-iodo-N-(3-nitrobenzyl)aniline and its isomers revealed different patterns of supramolecular aggregation, highlighting the role of hydrogen bonds and aromatic interactions (Glidewell et al., 2002).

Crystal Structure Analysis

- X-ray Crystallography : The crystal structure of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline was determined, providing insights into its structural and vibrational properties (Al–Douh et al., 2009).

Photochemistry

- Photochemical Reactions : A study on N-(4-dimethylaminobenzylidene) aniline contradicted earlier reports by showing different photochemical products, emphasizing the importance of detailed investigation in photochemistry (Ohta & Tokumaru, 1975).

Polyurethane Synthesis

- Polyurethane Cationomers : An investigation into the synthesis of polyurethane cationomers with anil groups revealed the importance of intramolecular proton transfer in salicylideneanil structures, contributing to the understanding of fluorescent properties in polymeric materials (Buruianǎ et al., 2005).

Gas Sensing Applications

- Gas and Vapour Sensing : Research on the chemical and electrochemical synthesis of polymers and copolymers involving aniline derivatives demonstrated their potential in gas sensing applications, highlighting their stability and selectivity (Hosseini & Entezami, 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dichloro-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJKXNMUMKBQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)

![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)

![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)

![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)